![molecular formula C14H18N6O2 B6448278 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640888-54-4](/img/structure/B6448278.png)
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Description
The compound “3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one” is a complex organic molecule. It has a molecular formula of C22H28N6O and a molecular weight of 392.49732 . The structure of this compound includes a methoxy group attached to a pyrimidin-2-yl ring, which is further connected to a piperazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one” such as melting point, boiling point, and density are not available in the retrieved papers .Future Directions
The future directions for research on “3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one” could include detailed synthesis and characterization, investigation of its chemical reactivity, elucidation of its mechanism of action, and assessment of its safety and hazards. Further studies could also explore its potential applications in various fields .
properties
IUPAC Name |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18-6-5-15-12(13(18)21)19-7-9-20(10-8-19)14-16-4-3-11(17-14)22-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUUHNLXBLKPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one |
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